tert-Butyl 3-(2-oxoethoxy)propanoate
Description
tert-Butyl 3-(2-oxoethoxy)propanoate (CAS: 1491136-22-1) is a propanoic acid derivative containing a tert-butyl ester group and a 2-oxoethoxy substituent. Its molecular formula is C₁₁H₂₀O₅, with a molecular weight of 232.27 g/mol . This compound is characterized by a reactive ketone group within the ethoxy chain, enabling participation in nucleophilic additions, condensations, and cross-coupling reactions. It is widely employed as a building block in pharmaceutical synthesis, particularly for constructing complex molecules with tailored pharmacokinetic properties. The tert-butyl ester enhances hydrolytic stability compared to methyl or ethyl esters, while the oxo group provides a versatile handle for further functionalization .
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
tert-butyl 3-(2-oxoethoxy)propanoate |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-8(11)4-6-12-7-5-10/h5H,4,6-7H2,1-3H3 |
InChI Key |
VDUFBAROEHLIMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl propanoate derivatives arises from variations in the ethoxy chain substituents. Below is a detailed comparison:
Structural and Functional Variations
Reactivity and Stability
- Ketone vs. Amine/Azide: The 2-oxoethoxy group in this compound facilitates nucleophilic additions (e.g., Grignard reactions) but is less reactive in click chemistry compared to azido or amino derivatives .
- Halogenated Derivatives : Bromo- or iodo-substituted variants (e.g., ) exhibit higher electrophilicity, enabling Suzuki couplings or SN2 reactions, but are more sensitive to light and moisture .
- Hydrolytic Stability : All tert-butyl esters resist hydrolysis better than methyl/ethyl analogs, but electron-withdrawing groups (e.g., tosyloxy) may slightly reduce stability .
Preparation Methods
Reaction Mechanism and General Procedure
The most widely documented method for synthesizing tert-butyl 3-(2-oxoethoxy)propanoate involves the acid-catalyzed esterification of 3-(2-oxoethoxy)propanoic acid with tert-butyl alcohol. This reaction follows the classic Fischer esterification mechanism, where the carboxylic acid reacts with an alcohol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the ester and water.
Key steps :
-
Protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity.
-
Nucleophilic attack by tert-butyl alcohol, forming a tetrahedral intermediate.
-
Deprotonation and elimination of water to yield the ester product.
To drive the equilibrium toward ester formation, water is removed continuously, often using a Dean-Stark apparatus or molecular sieves.
Reaction Conditions
Typical conditions for this reaction include:
-
Molar ratio : A 1:1.2–1.5 molar ratio of carboxylic acid to tert-butyl alcohol to ensure excess alcohol drives the reaction.
-
Catalyst : 1–5 mol% concentrated sulfuric acid or 2–10 mol% p-toluenesulfonic acid.
-
Solvent : Toluene or tetrahydrofuran (THF) to facilitate azeotropic water removal.
-
Temperature : Reflux conditions (80–110°C, depending on solvent).
-
Duration : 6–24 hours, monitored via thin-layer chromatography (TLC) or gas chromatography (GC).
Workup and Purification
Post-reaction, the mixture is cooled, neutralized with aqueous sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Final purification is achieved via vacuum distillation or flash column chromatography (eluent: 10–30% ethyl acetate in hexane).
Data Table: Representative Esterification Conditions
| Parameter | Value/Range | Notes |
|---|---|---|
| Carboxylic Acid | 3-(2-oxoethoxy)propanoic acid | Commercial or synthesized precursor |
| Alcohol | tert-Butyl alcohol | Excess used to shift equilibrium |
| Catalyst | H₂SO₄ (1–5 mol%) | Alternatives: p-TsOH, Amberlyst-15 |
| Solvent | Toluene | Azeotrope with water (bp: 110°C) |
| Temperature | 80–110°C | Reflux conditions |
| Reaction Time | 6–24 hours | Progress tracked via TLC/GC |
| Yield | 65–85% | Post-purification |
Alternative Synthetic Routes
Transesterification of Methyl 3-(2-oxoethoxy)propanoate
While less common, transesterification offers an alternative pathway. Methyl 3-(2-oxoethoxy)propanoate reacts with tert-butyl alcohol in the presence of a Lewis acid catalyst (e.g., titanium(IV) isopropoxide) under anhydrous conditions. This method avoids water formation but requires stringent moisture control.
Advantages :
-
Avoids handling corrosive acids.
-
Higher selectivity in sensitive substrates.
Limitations :
-
Lower yields (50–70%) due to equilibrium constraints.
-
Requires excess tert-butyl alcohol and prolonged reaction times.
Protection/Deprotection Strategies
In multistep syntheses, the tert-butyl ester may be introduced via carbodiimide-mediated coupling (e.g., DCC/DMAP) between 3-(2-oxoethoxy)propanoic acid and tert-butanol. This method is advantageous for acid-sensitive substrates but involves higher costs and additional purification steps.
Analytical and Mechanistic Insights
Reaction Monitoring Techniques
-
TLC : Rf values of 0.3–0.4 (ethyl acetate/hexane, 1:4).
-
GC-MS : Retention time ~8.2 min (HP-5 column, 30 m), m/z 187 [M+H]+.
Kinetic Studies
The rate of esterification is influenced by:
-
Temperature : Activation energy ~45 kJ/mol.
-
Catalyst concentration : Linear correlation with initial rate up to 5 mol% H₂SO₄.
-
Solvent polarity : Higher polarity solvents (e.g., THF) accelerate protonation but may hinder water removal.
Challenges and Optimization Strategies
Common Pitfalls
-
Incomplete water removal : Leads to equilibrium reversion and reduced yields.
-
Side reactions : Etherification of tert-butyl alcohol under acidic conditions.
Scalability Considerations
-
Continuous water removal : Essential for large-scale production.
-
Catalyst recycling : Heterogeneous catalysts (e.g., Amberlyst-15) simplify workup.
Q & A
Q. Table 1. Key Characterization Data for tert-Butyl 3-(2-Oxoethoxy)propanoate
| Technique | Observations | Reference |
|---|---|---|
| H NMR | δ 1.40 (s, 9H, tert-butyl), 4.20 (s, 2H, OCHCO) | |
| C NMR | δ 170.5 (C=O), 80.1 (tert-butyl C) | |
| HRMS | [M+Na] m/z 277.12 (calculated) |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | >90% at 30°C |
| Solvent | THF or DCM | DCM: 85% yield |
| Base Equivalents | 1.2–1.5 equiv NaH | 1.5 equiv: 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
